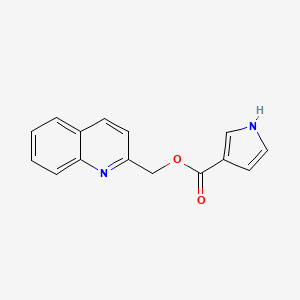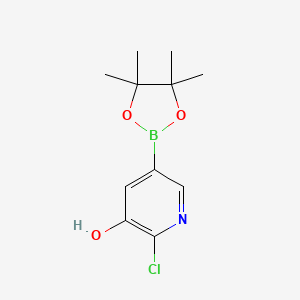
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C14H13N5 and a molecular weight of 251.29 g/mol . This compound is known for its unique structure, which includes a cyclobutanecarbonitrile core attached to a pyridinyl and aminopyrazinyl moiety. It is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-2-bromopyrazine with 2-chloro-5-(1-cyanocyclobutyl)pyridine in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (around 115°C) under an inert atmosphere . The reaction mixture is then cooled, and the product is purified using flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Cyclization Reactions: Reagents such as bromoketones and 2-aminopyridine are used under mild, metal-free conditions.
Oxidation and Reduction: Reagents like I2 and TBHP (tert-Butyl hydroperoxide) are used for oxidation.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Cyclization Reactions: Formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of novel materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl moiety and are known for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and exhibit various pharmacological properties.
Uniqueness
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct reactivity and selectivity. This makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new chemical and biological activities.
Eigenschaften
Molekularformel |
C14H13N5 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
1-[6-(5-aminopyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)10-2-3-11(17-6-10)12-7-19-13(16)8-18-12/h2-3,6-8H,1,4-5H2,(H2,16,19) |
InChI-Schlüssel |
NYUWVBNZXPTPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=CN=C(C=C2)C3=CN=C(C=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)





![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)

